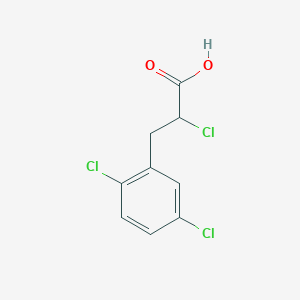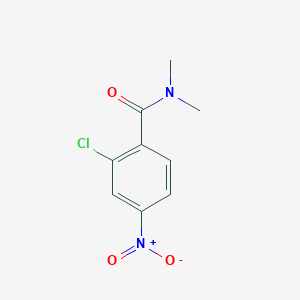
4-amino-N-tert-butyl-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-tert-butyl-3-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a tert-butyl group, a methoxy group, and an amino group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-3-methoxybenzamide typically involves a multi-step process. One common method starts with the condensation of 3-methoxy-4-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-3-methoxy-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using mixed solvents such as toluene and water for the condensation reaction. The reaction is typically carried out at low temperatures initially, followed by a gradual increase in temperature to facilitate the reaction . The reduction step can be performed using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-tert-butyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C is a common method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
4-amino-N-tert-butyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-amino-N-tert-butyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl-4-aminobenzamide: Similar structure but lacks the methoxy group.
N-tert-butyl-4-methoxyaniline: Similar structure but lacks the benzamide group.
Uniqueness
4-amino-N-tert-butyl-3-methoxybenzamide is unique due to the presence of both methoxy and amino groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-amino-N-tert-butyl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCZGWJYFELDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7844556.png)


![1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine](/img/structure/B7844594.png)
![N1-[4-(2-Pyridinyl)-2-thiazolyl]-1,3-benzenediamine](/img/structure/B7844599.png)
![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B7844601.png)
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B7844608.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7844614.png)
![4-[({2-Chloro-6-methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid](/img/structure/B7844619.png)




